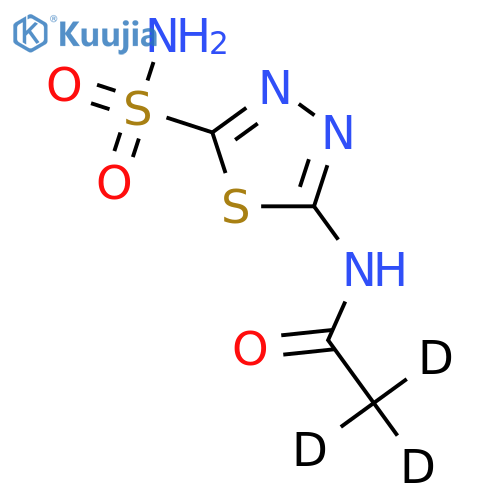Cas no 1189904-01-5 (Acetazolamide-d)

Acetazolamide-d structure
商品名:Acetazolamide-d
CAS番号:1189904-01-5
MF:C4H3D3N4O3S2
メガワット:225.2639
CID:1074670
Acetazolamide-d 化学的及び物理的性質
名前と識別子
-
- [2H3]-Acetazolamide
- 2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
- Acetazolamide D3
- Acetazolamide-d3
- 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide-d3
- Acetamox-d3
- Atenezol-d3
- Defiltran-d3
- Diamox-d3
- Didoc-d3
- Acetazolamide-d
-
- インチ: InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1D3
- InChIKey: BZKPWHYZMXOIDC-FIBGUPNXSA-N
- ほほえんだ: O=C(C([2H])([2H])[2H])NC1=NN=C(S(N)(=O)=O)S1
計算された属性
- せいみつぶんしりょう: 225.006963g/mol
- ひょうめんでんか: 0
- XLogP3: -0.3
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 回転可能化学結合数: 2
- どういたいしつりょう: 225.006963g/mol
- 単一同位体質量: 225.006963g/mol
- 水素結合トポロジー分子極性表面積: 152Ų
- 重原子数: 13
- 複雑さ: 297
- 同位体原子数: 3
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- ゆうかいてん: 258-2590C
- PSA: 155.15000
- LogP: 1.57450
Acetazolamide-d セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Acetazolamide-d 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B0782S-5mg |
Acetazolamide-d |
1189904-01-5 | 99.95% | 5mg |
¥5800 | 2024-04-20 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51224-1mg |
Acetazolamide D3 |
1189904-01-5 | 98% | 1mg |
¥1514.00 | 2023-09-07 | |
| ChemScence | CS-4040-10mg |
Acetazolamide-d3 |
1189904-01-5 | 10mg |
$960.0 | 2022-04-28 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874334-50mg |
Acetazolamide-d3 |
1189904-01-5 | 98% | 50mg |
3,675.00 | 2021-05-17 | |
| MedChemExpress | HY-B0782S-1mg |
Acetazolamide-d |
1189904-01-5 | 99.95% | 1mg |
¥1600 | 2024-04-20 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51224-5mg |
Acetazolamide D3 |
1189904-01-5 | 98% | 5mg |
¥5885.00 | 2023-09-07 | |
| ChemScence | CS-4040-5mg |
Acetazolamide-d3 |
1189904-01-5 | 5mg |
$580.0 | 2022-04-28 | ||
| TRC | A161502-10mg |
Acetazolamide-d3 |
1189904-01-5 | 10mg |
$ 1510.00 | 2023-09-09 | ||
| Key Organics Ltd | MS-23271-5mg |
Acetazolamide-d3 |
1189904-01-5 | >97% | 5mg |
£942.40 | 2025-02-09 | |
| Key Organics Ltd | MS-23271-1mg |
Acetazolamide-d3 |
1189904-01-5 | >97% | 1mg |
£286.52 | 2025-02-09 |
Acetazolamide-d 関連文献
-
1. Book reviews
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
1189904-01-5 (Acetazolamide-d) 関連製品
- 16790-49-1(N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)butyramide)
- 16790-52-6(Acetamide,N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methyl-)
- 111261-83-7(Hexanoic acid,6-[[[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfonyl]amino]-6-oxo-, ethyl ester)
- 32873-56-6(N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide)
- 14949-00-9(5-Amino-1,3,4-thiadiazol-2-sulfonamide)
- 129504-07-0(Butanoic acid,4-[[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-, ethyl ester)
- 13018-60-5(N-5-(tert-Butylsulfamoyl)-1,3,4-thiadiazol-2-ylacetamide)
- 138080-11-2(Hexanoic acid,6-[[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-6-oxo-, ethyl ester)
- 53336-84-8(Propanamide, N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-2-methyl-)
- 59-66-5(Acetazolamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1189904-01-5)[2H3]-Acetazolamide

清らかである:99%/99%/99%
はかる:1mg/5mg/10mg
価格 ($):201.0/727.0/1204.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1189904-01-5)Acetazolamide D3

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ